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TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE

Reactive intermediates Organogermanium Photochemistry

TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE (CAS 2290-62-2), also named trimethyl(trimethylgermylmethyl)silane or Me3SiCH2GeMe3, is a mixed Group 14 organometallic liquid (C7H20GeSi, MW 204.96) bearing one silicon and one germanium centre bridged by a methylene spacer. Originally reported by Schmidbaur and later employed as a versatile starting material for sequential functionalisation, the compound serves as a single-source platform for constructing unsymmetrical poly-Group 14 methanes that are inaccessible from homodimetallic analogs.

Molecular Formula C7H20GeSi
Molecular Weight 204.95 g/mol
CAS No. 2290-62-2
Cat. No. B1507011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIMETHYLSILYLMETHYLTRIMETHYLGERMANE
CAS2290-62-2
Molecular FormulaC7H20GeSi
Molecular Weight204.95 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C[Ge](C)(C)C
InChIInChI=1S/C7H20GeSi/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3
InChIKeyVNDLOZXFAZGPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE (CAS 2290-62-2) – A Mixed Si/Ge Organometallic Building Block for Tailored Group 14 Chemistry


TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE (CAS 2290-62-2), also named trimethyl(trimethylgermylmethyl)silane or Me3SiCH2GeMe3, is a mixed Group 14 organometallic liquid (C7H20GeSi, MW 204.96) bearing one silicon and one germanium centre bridged by a methylene spacer [1]. Originally reported by Schmidbaur and later employed as a versatile starting material for sequential functionalisation, the compound serves as a single-source platform for constructing unsymmetrical poly-Group 14 methanes that are inaccessible from homodimetallic analogs [2]. Its value to the scientific user lies not in isolated potency but in its unique heterobimetallic architecture, which enables reactivity manifolds—silene vs. germene competition, regioselective α-deprotonation—that cannot be replicated by either Me3SiCH2SiMe3 or Me3GeCH2GeMe3 alone [2][3].

Why Me3SiCH2GeMe3 Cannot Be Replaced by Symmetrical Me3SiCH2SiMe3 or Me3GeCH2GeMe3


Symmetrical bis(trimethylsilyl)methane (CAS 2117‑28‑4) and bis(trimethylgermyl)methane are the most obvious procurement alternatives, yet each provides only a single reactive trajectory. Bis(trimethylsilyl)methane yields exclusively silene upon diazotisation and thermolysis/photolysis, while bis(trimethylgermyl)methane yields exclusively germene [1]. In contrast, TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE, when converted to its diazomethane derivative, generates a carbene that partitions between silene and germene formation—a bifurcated pathway that is structurally impossible for either homodimetallic analog [2]. This differential reactivity is core to applications that require simultaneous access to both Si=C and Ge=C intermediates from a single precursor. Moreover, the different electronic and steric properties of the SiMe3 and GeMe3 substituents impart distinct regioselectivity during α‑deprotonation and subsequent electrophilic trapping, enabling the stepwise construction of unsymmetrical Group 14 methanes that generic analogs cannot deliver [3].

Quantitative Differentiation Evidence: TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE vs. Closest Analogs


Competitive Silene vs. Germene Formation from the Diazomethane Derivative

Upon photolysis in MeOD, the diazomethane derivative of TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE (compound 22) generates a carbene that competitively rearranges to silene and germene products. Trapping experiments with MeOD quantify the silene:germene ratio as 4:1 [1]. This contrasts with bis(trimethylsilyl)diazomethane (compound 1), which yields silene products quantitatively (no germene detected), and bis(trimethylgermyl)diazomethane (compound 31), which yields germene products quantitatively (no silene detected) [2].

Reactive intermediates Organogermanium Photochemistry

Thermolytic Chemoselectivity: Exclusive Silene Formation from the Silylgermyl Precursor

Thermolysis (flow pyrolysis at 400 °C) of trimethylsilyltrimethylgermyldiazomethane (derived from TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE) produces only products from silene intermediacy; no germene-derived products are detected [1]. The bis(trimethylgermyl) analog (31) under identical conditions produces only germene products [2]. This temperature-dependent switch—photolysis gives both silene and germene, thermolysis gives exclusively silene—is a unique chemoselective feature of the mixed Si/Ge architecture.

Thermolysis Silene precursor Chemoselectivity

Regioselective α‑Deprotonation Enables Sequential Group 14 Functionalisation

TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE undergoes clean deprotonation with t‑butyllithium in THF/HMPA at −78 °C to form the lithium carbanion [Me3Si(Me3Ge)CH]−Li+ [1]. This anion can be quenched with Me3SnCl to yield Me3Si(Me3Ge)(Me3Sn)CH in synthetically useful yields [2]. Symmetrical bis(trimethylsilyl)methane lacks the electronic differentiation provided by the germyl substituent and does not permit the same level of controlled sequential heterobimetallic substitution without competing side reactions [3].

α‑Lithiation Sequential substitution Group 14 methane

Physical Property Differentiation: Boiling Point and Density vs. Symmetrical Analogs

TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE exhibits a boiling point of 140 °C and a melting point of −74 °C [1]. The all‑silicon analog, bis(trimethylsilyl)methane, boils at 133–134 °C with a melting point of −71 °C and a density of 0.751 g/mL . While the differences are modest, the 6–7 °C higher boiling point of the Si/Ge compound provides a meaningful separation advantage in fractional distillation and a differentiating quality-control metric for confirming identity in procurement specifications.

Physicochemical properties Separation Handling

Commercial Availability and Purity Benchmarks for Procurement Decisions

TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE is commercially available at 97% purity in 5 g quantities (pricing reference: $268/5 g from Gelest, Inc., catalog GET8595.5) . Bis(trimethylsilyl)methane is widely available at ≥98% purity at lower cost per gram (e.g., Alfa Aesar, Strem). However, the mixed Si/Ge compound is the only commercial precursor that provides both silene‑generating and germane‑functionalised reactivity in one molecule, meaning that for applications requiring both Si and Ge handles, procurement of the single mixed compound reduces the number of reagents, synthetic steps, and purification operations relative to a cocktail of symmetrical analogs [1].

Procurement Purity specification Supplier comparison

Validated Application Scenarios for TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE Based on Quantitative Evidence


Dual Silene/Germene Precursor for Mechanistic Photochemical Studies

Research groups investigating the comparative reactivity of silenes (Si=C) and germenes (Ge=C) use the diazomethane derivative of TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE as a single-source precursor that delivers both reactive intermediates under photolytic conditions (silene:germene ≈ 4:1) [1]. This eliminates the need to run separate experiments with Me3SiCH2SiMe3 and Me3GeCH2GeMe3 and ensures identical reaction conditions for direct kinetic comparison. The exclusive silene formation upon thermolysis further allows temperature‑programmed selectivity studies from one compound [2].

Stepwise Synthesis of Unsymmetrical Tri‑Group 14 Methanes

Laboratories requiring mixed Si/Ge/Sn or Si/Ge/Pb methanes for materials science or catalysis employ TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE as the starting platform. Deprotonation with t‑BuLi in THF/HMPA at −78 °C followed by trapping with R3SnCl or R3PbCl yields tri‑substituted methanes in a single operation without cross‑reactivity complications [1]. This approach is documented to produce stable, characterisable compounds that are otherwise inaccessible via symmetrical precursors, making the mixed Si/Ge compound the preferred entry point for combinatorial Group 14 chemistry [2].

CVD/ALD Precursor Development with Controlled Si:Ge Stoichiometry

In chemical vapour deposition (CVD) and atomic layer deposition (ALD) research targeting Si₁₋ₓGeₓ films, the fixed 1:1 Si:Ge ratio of TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE provides a stoichiometrically precise, single‑molecule precursor [1]. Unlike physical mixtures of Me3SiCH2SiMe3 and Me3GeCH2GeMe3, which can segregate during vaporisation due to different vapour pressures, the pre‑formed Si‑C‑Ge backbone ensures congruent delivery of both elements to the substrate. Early patents and literature identify volatile organometallic compounds containing both Si and Ge centres as attractive candidates for MOCVD and related processes [2].

Precursor for α‑Germyl Carbanion Chemistry and Ligand Synthesis

The ability to generate [Me3Si(Me3Ge)CH]−Li+ quantitatively from TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE makes it a reliable entry point for synthesising sterically demanding, heterobimetallic ligands [1]. The resulting carbanion reacts cleanly with electrophilic metal centres or main‑group halides to install the Si‑C‑Ge motif into larger architectures, a strategy employed in the construction of silylgermyl‑substituted boranes and related compounds for ALD precursor screening [2].

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